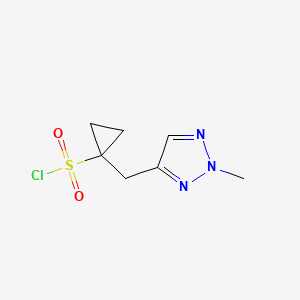![molecular formula C7H4BrClN2 B13569609 3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)
3-Bromo-8-chloroimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-chloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 3-Bromo-8-chloroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of α-bromoketones and 2-aminopyridines. The reaction is carried out in ethyl acetate via a one-pot tandem cyclization/bromination process, where tert-butyl hydroperoxide (TBHP) is used as an oxidizing agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-Bromo-8-chloroimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the bromine or chlorine atoms with other functional groups. Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using agents like TBHP, leading to the formation of imidazo[1,5-a]pyridine derivatives.
Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-Bromo-8-chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-Bromo-8-chloroimidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar in structure but differs in the position of the chlorine atom.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Another structural isomer with different biological activities.
Imidazo[1,5-a]pyrimidine derivatives: These compounds have a similar core structure but include a pyrimidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogues.
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-bromo-8-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-10-4-6-5(9)2-1-3-11(6)7/h1-4H |
InChI Key |
WNRGPMFVYCBJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2Br)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



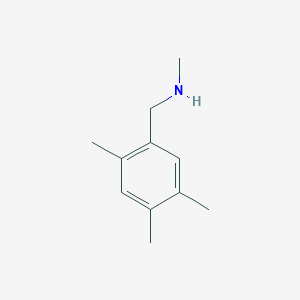

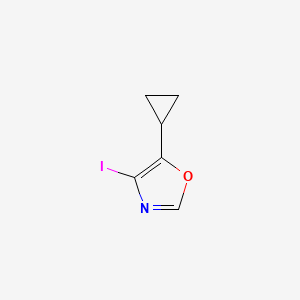

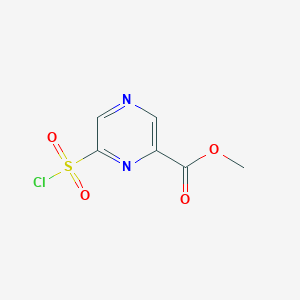
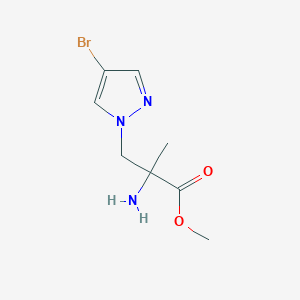

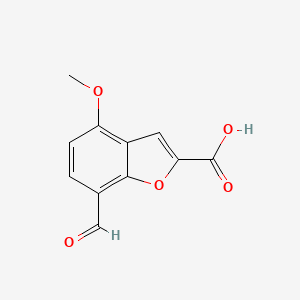
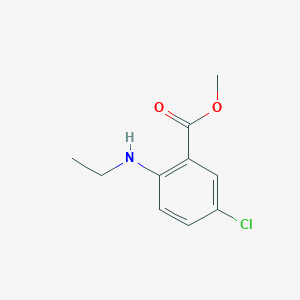
![2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid](/img/structure/B13569579.png)

![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)
